(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Overview
Description
“(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one” is a complex organic compound with the molecular formula C15H22O2 . It has an average mass of 234.334 Da and a monoisotopic mass of 234.161987 Da . The compound is also known by its IUPAC name "(6Z)-4-Isopropylidene-1,7-dimethyl-11-oxabicyclo[8.1.0]undec-6-en-3-one" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple carbon rings and a ketone functional group . The structure includes isopropylidene and dimethyl groups, which contribute to its unique properties .
Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 342.9±41.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.7±3.0 kJ/mol and a flash point of 140.9±21.2 °C . The compound has a molar refractivity of 68.3±0.3 cm3, and it accepts 2 hydrogen bonds .
Scientific Research Applications
Synthesis Techniques
Ring-Closing Metathesis for Constructing Carbocycles : Nakamura et al. (2007) discussed the stereoselective synthesis of intermediates bearing an 11-oxabicyclo[6.2.1]undec-3-ene core, common in germacrane-type sesquiterpenes, using techniques like ring-closing metathesis and lactone transposition Nakamura et al., 2007.
Novel Catalysis in Methylation Reactions : Shieh et al. (2001) identified 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a novel catalyst in methylation of various organic compounds, enhancing reactions under mild conditions Shieh et al., 2001.
Intermolecular Reactions of Foiled Carbenes : Mieusset et al. (2008) explored the chemistry of endo-tricyclo[6.2.1.0]undec-9-en-11-ylidene, a foiled carbene, and its reactions with oxadiazoline, providing insights into carbene chemistry Mieusset et al., 2008.
Advanced Organic Synthesis
Innovative Methods for Bicyclo Ring Systems : Wang and Roskamp (1992) introduced new methods in synthesizing an 11-oxabicyclo[6.2.1]-undec-1,5,9-triene, such as the intramolecular Diels-Alder reaction, showcasing advanced organic synthesis techniques Wang & Roskamp, 1992.
Cycloaddition of Aminoallyl Cations with Dienes : Oh et al. (2003) reported on [4 + 3] cycloadditions involving aminoallyl cations and 1,3-dienes, contributing to the field of organic syntheses and reactions Oh et al., 2003.
Formal [6+4] Cycloaddition for Carbocycles : Dota et al. (2011) developed a method for constructing a 10-membered carbocycle with an oxygen bridge using a formal [6+4] cycloaddition reaction, advancing techniques in organic chemistry Dota et al., 2011.
Chemical Structure Analysis
Crystal Structure of Curcumenol : Hamdi et al. (2010) analyzed the crystal structure of a compound with a similar bicyclo structure, providing insights into molecular conformations and interactions Hamdi et al., 2010.
Nucleophilic Catalysis in Esterification : Shieh et al. (2002) explored the role of DBU in catalyzing the esterification of carboxylic acids, highlighting the versatility of this compound in various chemical reactions Shieh et al., 2002.
Stepwise Insertion of Carbenes into C–H Bonds : Mieusset et al. (2009) investigated the reactivity of stabilized-nucleophilic carbene tricyclo[6.2.1.0]undec-9-en-11-ylidene, offering insights into the carbene's behavior with C-H bonds Mieusset et al., 2009.
properties
IUPAC Name |
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGVRYKQVZGSIB-WDZFZDKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CCC2(C(O2)CC(=C(C)C)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Germacrone 4,5-epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(+)-Germacrone-4,5-epoxide | |
CAS RN |
92691-35-5 | |
Record name | Germacrone 4,5-epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59 - 60 °C | |
Record name | Germacrone 4,5-epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.